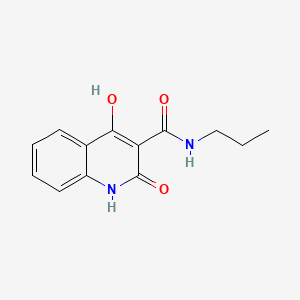
4-hydroxy-2-oxo-N-propyl-1,2-dihydro-3-quinolinecarboxamide
Übersicht
Beschreibung
4-hydroxy-2-oxo-N-propyl-1,2-dihydro-3-quinolinecarboxamide, also known as PQ529, is a quinolinecarboxamide derivative that has been extensively studied for its potential therapeutic applications. PQ529 has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.
Wirkmechanismus
4-hydroxy-2-oxo-N-propyl-1,2-dihydro-3-quinolinecarboxamide exerts its effects through the inhibition of the enzyme glycogen synthase kinase-3β (GSK-3β). GSK-3β is a key regulator of various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting GSK-3β, 4-hydroxy-2-oxo-N-propyl-1,2-dihydro-3-quinolinecarboxamide is able to modulate these cellular processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
4-hydroxy-2-oxo-N-propyl-1,2-dihydro-3-quinolinecarboxamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. 4-hydroxy-2-oxo-N-propyl-1,2-dihydro-3-quinolinecarboxamide has also been found to reduce inflammation and oxidative stress in animal models of inflammatory diseases. In addition, 4-hydroxy-2-oxo-N-propyl-1,2-dihydro-3-quinolinecarboxamide has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-hydroxy-2-oxo-N-propyl-1,2-dihydro-3-quinolinecarboxamide is its potent neuroprotective effects, making it a valuable tool for studying the mechanisms underlying neurodegenerative diseases. 4-hydroxy-2-oxo-N-propyl-1,2-dihydro-3-quinolinecarboxamide has also been found to exhibit anti-inflammatory and anti-cancer properties, making it a versatile compound for studying various cellular processes. However, one limitation of 4-hydroxy-2-oxo-N-propyl-1,2-dihydro-3-quinolinecarboxamide is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are numerous future directions for research involving 4-hydroxy-2-oxo-N-propyl-1,2-dihydro-3-quinolinecarboxamide. One potential avenue is the further investigation of its neuroprotective effects, particularly in the context of Alzheimer's and Parkinson's disease. Additionally, the anti-inflammatory and anti-cancer properties of 4-hydroxy-2-oxo-N-propyl-1,2-dihydro-3-quinolinecarboxamide warrant further investigation in the fields of immunology and oncology. Finally, the development of more soluble derivatives of 4-hydroxy-2-oxo-N-propyl-1,2-dihydro-3-quinolinecarboxamide may expand its potential applications in various experimental settings.
Synthesemethoden
The synthesis of 4-hydroxy-2-oxo-N-propyl-1,2-dihydro-3-quinolinecarboxamide involves the reaction of 2-chloro-N-propylquinolin-4-amine with ethyl oxalyl chloride to form the corresponding diester. The diester is then hydrolyzed to yield 4-hydroxy-2-oxo-N-propyl-1,2-dihydro-3-quinolinecarboxamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
4-hydroxy-2-oxo-N-propyl-1,2-dihydro-3-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various fields of research. It has been found to exhibit potent neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 4-hydroxy-2-oxo-N-propyl-1,2-dihydro-3-quinolinecarboxamide has also been found to exhibit anti-inflammatory and anti-cancer properties, highlighting its potential in the fields of immunology and oncology.
Eigenschaften
IUPAC Name |
4-hydroxy-2-oxo-N-propyl-1H-quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-2-7-14-12(17)10-11(16)8-5-3-4-6-9(8)15-13(10)18/h3-6H,2,7H2,1H3,(H,14,17)(H2,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDBECRYUXJQIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C2=CC=CC=C2NC1=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20155864 | |
| Record name | 3-Quinolinecarboxamide, 1,2-dihydro-4-hydroxy-2-oxo-N-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20155864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Quinolinecarboxamide, 1,2-dihydro-4-hydroxy-2-oxo-N-propyl- | |
CAS RN |
128366-03-0 | |
| Record name | 3-Quinolinecarboxamide, 1,2-dihydro-4-hydroxy-2-oxo-N-propyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128366030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Quinolinecarboxamide, 1,2-dihydro-4-hydroxy-2-oxo-N-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20155864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-allyl-N-[2-(aminosulfonyl)phenyl]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913407.png)










![4-hydroxy-7-(4-pyridinyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5913473.png)
